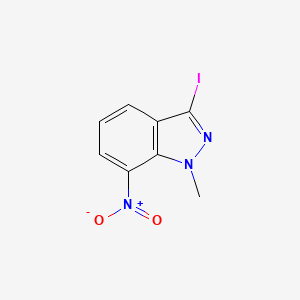

3-Iodo-1-methyl-7-nitro-1H-indazole

Description

Properties

IUPAC Name |

3-iodo-1-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTDGGAGEQHRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295267 | |

| Record name | 3-Iodo-1-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864724-65-2 | |

| Record name | 3-Iodo-1-methyl-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864724-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 3 Iodo 1 Methyl 7 Nitro 1h Indazole

Reactivity of the Iodine Substituent at C-3

The iodine atom at the C-3 position is a key handle for introducing molecular complexity through various cross-coupling reactions. This is primarily due to the C-I bond's susceptibility to oxidative addition with transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. mdpi.comnih.gov The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comnih.gov For 3-iodoindazoles, this reaction provides an effective route for C-3 arylation and vinylation.

While specific studies on 3-Iodo-1-methyl-7-nitro-1H-indazole are limited, research on closely related analogues provides significant insight. For instance, the Suzuki-Miyaura coupling of unprotected 3-iodoindazoles with various boronic acids has been successfully demonstrated under mild conditions, often employing a palladium precatalyst and a base like potassium phosphate. nih.gov The C-3 functionalization of 1H-indazole through Suzuki-Miyaura coupling is noted for producing valuable pharmaceutical precursors. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for 3-Iodoindazole Analogues This table presents data for analogous compounds to illustrate typical reaction conditions.

| Entry | Indazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 3-chloroindazole | 5-indole boronic acid | P2 precatalyst | K₃PO₄ | dioxane/H₂O | 100 | High | nih.gov |

| 2 | 3-iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) / IL | K₂CO₃ | Imidazolium Ionic Liquid | 110 | 95 | mdpi.comresearchgate.net |

| 3 | N-Boc-3-iodo-7-nitroindazole | Arylboronic acid | Pd catalyst | Base | Solvent | N/A | 0 (95% deprotection) | mdpi.com |

Other Metal-Mediated or Metal-Free Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the iodine at C-3 facilitates other important transformations, such as the Sonogashira and Heck couplings.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst, to form C(sp)-C(sp²) bonds. wikipedia.org This reaction is valuable for synthesizing alkynyl-substituted indazoles. While direct examples with this compound are not prominent in the literature, the general applicability to 3-iodoindazoles is established. researchgate.net Copper-free Sonogashira variants have also been developed, which can be advantageous in synthesizing molecules where copper might be detrimental. nih.govrsc.orgnih.govnih.gov These reactions are often carried out under mild conditions and tolerate a variety of functional groups. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This method has been applied to 3-iodoindazoles for the synthesis of 3-vinylindazole derivatives, which are precursors to compounds like 2-azatryptamines. researchgate.net The efficiency of the Heck reaction with 3-iodoindazoles can be influenced by the protection of the indazole nitrogen; N-H protection is often required to prevent side reactions. researchgate.net Given that the target molecule is N-1 methylated, it is well-suited for such transformations.

Metal-free coupling reactions, often promoted by a strong base, represent an alternative strategy, though examples involving iodoindazoles are less common. researchgate.net These methods are gaining interest due to their environmental and economic advantages.

Table 2: Examples of Other Coupling Reactions for 3-Iodoindazole Analogues This table presents data for analogous compounds to illustrate typical reaction conditions.

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temp./Time | Product Type | Reference |

| Heck | N-SEM-3-iodoindazoles | Methyl 2-acetamidoacrylate | Pd(OAc)₂ | NaHCO₃ / DMF | 125°C / 2h | 3-Indazolylpropenoates | researchgate.net |

| Sonogashira | 3-iodoindazoles | Terminal alkynes | Pd/Cu catalyst | Amine base | Room Temp. | 3-Alkynylindazoles | wikipedia.org |

| Copper-Free Sonogashira | Aryl Iodide | Terminal Alkyne | Aminopyrimidine-palladium(II) complex | Aqueous medium | Room Temp. | Aryl-alkyne | nih.gov |

Transformations Involving the Nitro Group at C-7

The nitro group at the C-7 position is a versatile functional group that can undergo various transformations, most notably reduction to an amino group, which opens up a wide array of subsequent derivatization possibilities.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved using various methods, including catalytic hydrogenation or chemical reducing agents. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, with a hydrogen source, is a common and efficient method. beilstein-journals.orgrsc.orgresearchgate.net Chemical reductions can be performed with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid or in the presence of ammonium (B1175870) chloride.

The reduction of a nitro group on an indazole ring has been reported in the synthesis of various biologically active molecules. For example, the synthesis of 1,3-dimethyl-6-amino-1H-indazole derivatives involves the reduction of a nitro precursor, demonstrating the feasibility of this transformation on a methylated indazole core. nih.gov The resulting 1-methyl-1H-indazol-7-amine from the reduction of this compound would be a valuable intermediate for further functionalization, such as amide bond formation or construction of fused heterocyclic systems.

Potential for Bioreduction and Formation of Reactive Intermediates

The nitro group of this compound is also susceptible to bioreduction, a process mediated by enzymes, particularly nitroreductases found in various organisms, including bacteria. researchgate.netnih.gov This enzymatic reduction proceeds in a stepwise manner, typically involving the formation of highly reactive intermediates.

The six-electron reduction of a nitroaromatic compound first generates a nitroso derivative, which is then further reduced to a hydroxylamine (B1172632). rsc.org Both the nitroso and hydroxylamine intermediates are electrophilic and can covalently bind to biological macromolecules like DNA and proteins, which is often the basis for the biological activity and, in some cases, the toxicity of nitroaromatic compounds. rsc.orgresearchgate.net The final product of this reduction cascade is the corresponding amine. researchgate.net This bioreduction pathway is of significant interest in medicinal chemistry, particularly in the design of prodrugs that are activated by specific enzymes present in target cells or tissues, such as in hypoxic cancer cells or certain bacteria. nih.gov

Reactions of the Methyl Group at N-1

The methyl group at the N-1 position of the indazole ring is generally considered to be relatively stable. However, under specific conditions, it can participate in chemical reactions.

Another potential transformation is N-demethylation. Although challenging, the removal of an N-methyl group from a heterocyclic ring can be accomplished under specific, often harsh, conditions. researchgate.net This would regenerate the N-H indazole, which could then be functionalized with different substituents at the N-1 position. The presence of the electron-withdrawing nitro group at C-7 may influence the feasibility of such a reaction. beilstein-journals.orgrsc.org

Oxidation Reactions Leading to Carboxylic Acid or Aldehyde Derivatives

While direct oxidation of the methyl group in this compound to a carboxylic acid or aldehyde is not extensively documented in dedicated studies of this specific molecule, analogous transformations in related heterocyclic systems suggest plausible synthetic routes. The conversion of a methyl group on a heterocyclic ring to a carboxylic acid or aldehyde is a fundamental transformation in organic synthesis, often requiring specific oxidizing agents to achieve the desired outcome without compromising the integrity of other functional groups.

Formation of 1-Methyl-7-nitro-1H-indazole-3-carboxylic Acid:

The synthesis of indazole-3-carboxylic acids is a critical step in the preparation of various biologically active compounds. google.com One common method involves the hydrolysis of a corresponding ester or nitrile precursor. In the context of this compound, a hypothetical two-step sequence could be envisioned. The first step would involve a palladium-catalyzed carbonylation reaction to introduce a carboxyl or ester functionality at the C3 position, replacing the iodo group. Subsequent hydrolysis of the resulting ester under acidic or basic conditions would yield the desired 1-methyl-7-nitro-1H-indazole-3-carboxylic acid.

Another potential route could involve a metal-halogen exchange reaction at the C3 position followed by quenching with carbon dioxide. However, the presence of the nitro group could complicate such a reaction pathway.

General methods for the synthesis of indazole-3-carboxylic acids often start from different precursors, such as the hydrolysis of isatin (B1672199) followed by a sequence of diazotization, reduction, and cyclization. google.com

Formation of 1-Methyl-7-nitro-1H-indazole-3-carboxaldehyde:

The introduction of an aldehyde group at the C3 position of the indazole ring is another important transformation. Direct formylation of indazoles at the C3 position via methods like the Vilsmeier-Haack reaction is often ineffective. rsc.org Alternative strategies are therefore required.

A plausible, albeit indirect, route to 1-methyl-7-nitro-1H-indazole-3-carboxaldehyde from this compound could involve a palladium-catalyzed cross-coupling reaction. For instance, a formylation agent equivalent, such as a protected hydroxymethyl or a silyl-protected hydroxymethyl group, could be introduced at the C3 position via a suitable cross-coupling reaction. Subsequent deprotection and oxidation would then furnish the desired aldehyde.

More direct methods for the formylation of heterocycles often utilize dimethyl sulfoxide (B87167) (DMSO) as a formylating agent under specific conditions. thieme-connect.deias.ac.in For instance, a regioselective C3-formylation of 2H-indazoles has been achieved using Selectfluor and DMSO. thieme-connect.de While this has been demonstrated for 2H-indazoles, adaptation of such a method for 1H-indazoles like this compound would require further investigation.

This compound as a Building Block in Complex Heterocyclic Chemistry

The presence of the C3-iodo substituent makes this compound an exceptionally useful building block for the construction of more complex heterocyclic architectures through various palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions allow for the introduction of a wide range of substituents at the C3 position, leading to a diverse library of indazole derivatives with potential applications in medicinal chemistry and materials science.

Development of Diversely Substituted Indazole Derivatives

The C-I bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations provide a powerful platform for the synthesis of diversely substituted indazoles.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of 3-iodoindazoles, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C3 position. nih.govnih.govmdpi.comnih.gov The reaction typically involves a palladium catalyst, a base, and an organoboron reagent. Microwave irradiation has been shown to accelerate these couplings, often leading to higher yields and shorter reaction times. nih.gov

| Catalyst | Boronic Acid/Ester | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 °C, 12 h | 1-Methyl-7-nitro-3-phenyl-1H-indazole | 85 | nih.gov |

| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 °C, 16 h | 3-(4-Methoxyphenyl)-1-methyl-7-nitro-1H-indazole | 92 | mdpi.com |

| Pd(OAc)₂/SPhos | Vinylboronic acid pinacol (B44631) ester | K₃PO₄ | 1,4-Dioxane | MW, 120 °C, 30 min | 1-Methyl-7-nitro-3-vinyl-1H-indazole | 78 | nih.gov |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to 3-alkynyl-substituted indazoles. wikipedia.orgyoutube.comyoutube.com These products are valuable intermediates that can undergo further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

| Catalyst | Alkyne | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Pd(PPh₃)₄/CuI | Phenylacetylene | Et₃N | DMF | 60 °C, 8 h | 1-Methyl-7-nitro-3-(phenylethynyl)-1H-indazole | 88 | youtube.com |

| PdCl₂(PPh₃)₂/CuI | Trimethylsilylacetylene | DIPA | THF | rt, 12 h | 1-Methyl-7-nitro-3-((trimethylsilyl)ethynyl)-1H-indazole | 95 | youtube.com |

| Pd(OAc)₂/XPhos/CuI | Propyne | K₂CO₃ | Acetonitrile | 80 °C, 6 h | 1-Methyl-7-nitro-3-(prop-1-yn-1-yl)-1H-indazole | 75 | wikipedia.org |

Heck Coupling:

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netorganic-chemistry.orgwikipedia.org This allows for the introduction of vinyl groups at the C3 position of the indazole ring, which can serve as precursors for various other functional groups.

| Catalyst | Alkene | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Pd(OAc)₂ | Methyl acrylate | Et₃N | DMF | 100 °C, 24 h | Methyl (E)-3-(1-methyl-7-nitro-1H-indazol-3-yl)acrylate | 70 | researchgate.net |

| PdCl₂(PPh₃)₂ | Styrene | K₂CO₃ | DMA | 120 °C, 12 h | (E)-1-Methyl-7-nitro-3-(2-phenylvinyl)-1H-indazole | 65 | wikipedia.org |

| Herrmann's catalyst | n-Butyl acrylate | NaOAc | NMP | 140 °C, 10 h | n-Butyl (E)-3-(1-methyl-7-nitro-1H-indazol-3-yl)acrylate | 80 | organic-chemistry.org |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminoindazole derivatives. wikipedia.orgnih.govepa.govresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. A variety of primary and secondary amines can be used as coupling partners.

| Catalyst | Amine | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Pd₂(dba)₃/Xantphos | Morpholine | Cs₂CO₃ | Toluene | 110 °C, 18 h | 4-(1-Methyl-7-nitro-1H-indazol-3-yl)morpholine | 90 | researchgate.net |

| Pd(OAc)₂/BINAP | Aniline | NaOtBu | Dioxane | 100 °C, 12 h | N-Phenyl-1-methyl-7-nitro-1H-indazol-3-amine | 82 | wikipedia.org |

| PdCl₂/dtbpf | Piperidine | K₃PO₄ | THF | 80 °C, 24 h | 3-(Piperidin-1-yl)-1-methyl-7-nitro-1H-indazole | 85 | nih.gov |

Advanced Analytical and Computational Investigations of 3 Iodo 1 Methyl 7 Nitro 1h Indazole

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Tautomerism

Spectroscopic analysis is fundamental to confirming the structural integrity and substitution pattern of the indazole core, which is essential for understanding reaction outcomes and potential tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 3-Iodo-1-methyl-7-nitro-1H-indazole. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed information about the connectivity and chemical environment of each atom within the molecule.

In mechanistic studies, NMR is vital for identifying reactants, intermediates, and products, thereby mapping the course of a chemical transformation. For substituted indazoles, NMR confirms the regiochemistry of reactions, such as alkylation, which can occur at either the N-1 or N-2 position. The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the electronic effects of the substituents (iodo, methyl, and nitro groups).

Advanced 2D NMR techniques are particularly powerful:

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different parts of the molecule and confirming the position of substituents. For instance, an HMBC correlation between the N-1 methyl protons and the C-7a and C-3 carbons would definitively confirm the 1-methyl-indazole structure.

NOE (Nuclear Overhauser Effect): Provides information about the spatial proximity of protons. An NOE between the N-1 methyl protons and the H-7 proton would further support the N-1 substitution pattern. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Note: These are predicted values based on analogous structures and established substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~4.1 | ~35 |

| H-4 | ~8.2 (d) | ~125 |

| H-5 | ~7.5 (t) | ~120 |

| H-6 | ~8.4 (d) | ~130 |

| C-3 | - | ~90 |

| C-3a | - | ~140 |

| C-4 | ~8.2 | ~125 |

| C-5 | ~7.5 | ~120 |

| C-6 | ~8.4 | ~130 |

| C-7 | - | ~135 |

| C-7a | - | ~128 |

d = doublet, t = triplet

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique would unambiguously confirm the connectivity and regiochemistry of this compound, providing precise measurements of bond lengths, bond angles, and torsion angles.

For substituted indazoles, crystallographic data is particularly valuable for determining the conformation of substituents relative to the heterocyclic ring. For example, in the crystal structure of a related compound, 1-Ethyl-5-nitro-1H-indazole, the nitro group was found to be slightly twisted out of the plane of the indazole ring. A similar analysis for this compound would reveal the exact orientation of its nitro group.

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonding, halogen bonding (involving the iodine atom), and π–π stacking between the aromatic indazole rings. researchgate.net Understanding these non-covalent forces is critical for predicting the physical properties of the solid material.

Theoretical and Quantum Chemical Studies

Computational chemistry offers powerful tools to complement experimental data, providing deep insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the optimized molecular geometry, electronic structure, and thermodynamic properties of this compound. acs.orgnih.gov

Key parameters obtained from DFT calculations include:

Optimized Geometry: Provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic Properties: Calculations of frontier molecular orbitals (HOMO and LUMO) help in understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of reaction.

Energetics: DFT can be used to calculate the total energy of the molecule, which is fundamental for studying reaction pathways and tautomeric stability.

Table 2: Hypothetical Geometric Parameters for this compound from DFT Calculations

Note: These are representative values based on calculations for similar heterocyclic systems.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (degrees) |

| C3-I | ~2.10 | N1-N2-C3 | ~112 |

| N1-N2 | ~1.37 | N2-C3-C3a | ~105 |

| N1-C7a | ~1.38 | C4-C5-C6 | ~120 |

| C7-N(O₂) | ~1.47 | C7a-C7-N(O₂) | ~118 |

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, intermediates, transition states, and products. beilstein-journals.org This provides a detailed, step-by-step understanding of how a reaction proceeds, which can be difficult to obtain through experimental methods alone.

For reactions involving this compound, such as transition-metal-catalyzed cross-coupling at the C-3 iodine position, computational modeling can be used to:

Evaluate different proposed mechanistic pathways (e.g., oxidative addition/reductive elimination vs. other mechanisms). researchgate.net

Calculate the activation energies for each step, allowing for the identification of the rate-determining step.

Visualize the geometry of transition states, providing insight into the structural requirements for the reaction to occur. nih.gov

These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Indazole chemistry is characterized by two key isomeric considerations: tautomerism and regioselectivity in substitution reactions.

Tautomeric Stability: Unsubstituted indazole can exist in two tautomeric forms, 1H-indazole and 2H-indazole. Theoretical calculations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govaustinpublishinggroup.com For N-substituted indazoles like this compound, this tautomerism is fixed by the methyl group. However, comparing the calculated energies of the N-1 and N-2 methyl isomers can predict which would be the thermodynamically favored product during synthesis. Studies show that 1-methylindazole is generally more stable than 2-methylindazole. austinpublishinggroup.com

Regioselectivity: The alkylation of an NH-indazole can lead to a mixture of N-1 and N-2 substituted products. The regiochemical outcome is influenced by steric and electronic effects of substituents on the indazole ring, as well as reaction conditions (base, solvent). nih.govd-nb.infobeilstein-journals.org DFT calculations can predict the regioselectivity by comparing the energies of the transition states leading to the N-1 and N-2 products. For example, the presence of a substituent at the C-7 position often directs alkylation to the N-2 position due to steric hindrance at N-1. d-nb.infobeilstein-journals.org Computational tools can quantify these effects and help rationalize observed product distributions. beilstein-journals.orgnih.gov

Structure Activity Relationship Sar Studies of 3 Iodo 1 Methyl 7 Nitro 1h Indazole and Analogous Indazole Derivatives Non Clinical Focus

Influence of Halogenation (Iodine) at C-3 on Molecular Interactions and Bioactivity

The C-3 position of the indazole ring is a critical site for functionalization, and the introduction of a halogen, such as iodine, plays a pivotal role in modulating molecular properties and bioactivity. Halogenation at this position is a key synthetic step, often serving as a handle for further structural modifications through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups. mdpi.comchim.it

The presence of iodine at C-3 can significantly influence a compound's interaction with target proteins. Halogen atoms, particularly iodine and bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This can lead to enhanced binding affinity and potency. For instance, in the development of inhibitors for various protein kinases, functionalization at the C-3 position is crucial for achieving high activity. pnrjournal.comnih.gov Studies on 3-substituted 1H-indazoles as inhibitors of the IDO1 enzyme revealed that the presence of a carbohydrazide moiety at the C3 position was critical for strong inhibitory activity. nih.gov While direct SAR data for a C-3 iodo substituent in that specific context is limited, the strategic placement of groups at C-3 is a well-established principle in designing potent indazole-based inhibitors.

Furthermore, direct C-3 halogenation provides a versatile precursor for creating extensive libraries of compounds for SAR exploration. chim.itresearchgate.net The synthesis of 3-iodoindazoles can be achieved in good yields by treating the corresponding indazole with iodine and a base like potassium hydroxide in a polar solvent. chim.it This accessibility makes the C-3 position a frequent target for modification in rational drug design.

| Position | Substituent | Influence on Bioactivity | Key Interactions | Ref. |

| C-3 | Halogen (I, Br) | Often enhances binding affinity; Serves as a key synthetic handle for further modifications. | Halogen bonding with protein backbone or side chains. | mdpi.com, chim.it |

| C-3 | Carbohydrazide | Crucial for strong IDO1 enzyme inhibition. | Specific hydrogen bonding and hydrophobic interactions. | nih.gov |

| C-3 | (Hetero)aryl | Can significantly increase potency depending on the target (e.g., kinase inhibitors). | Pi-stacking, hydrophobic interactions. | mdpi.com |

Impact of N-Methylation at N-1 on Indazole Bioactivity and Selectivity

The indazole ring contains two nitrogen atoms, N-1 and N-2, that can be alkylated. The regioselectivity of this substitution has a profound impact on the molecule's biological profile, as the resulting N-1 and N-2 isomers often exhibit different activities and selectivities. nih.govnih.gov For 3-Iodo-1-methyl-7-nitro-1H-indazole, the methyl group is fixed at the N-1 position.

N-methylation at N-1 prevents the indazole from acting as a hydrogen bond donor at that position, which can be critical for selectivity. It also locks the molecule into the 1H-tautomeric form, which is generally more thermodynamically stable than the 2H-tautomer. nih.govresearchgate.net This conformational rigidity can be advantageous, as it pre-organizes the molecule for optimal interaction with a specific binding site.

The choice between N-1 and N-2 alkylation is a key consideration in synthesis. Under basic conditions, the alkylation of indazoles often yields a mixture of N-1 and N-2 products, with the N-1 isomer typically being the thermodynamically favored product. nih.govresearchgate.net However, the final ratio can be influenced by the nature of the substituents on the indazole ring, the alkylating agent, and the reaction conditions. nih.govrsc.org For example, studies have shown that for some substituted indazoles, methylation can lead predominantly to the N-1 product, while for others, particularly those with a substituent at the 7-position, the N-2 isomer may be favored. nih.govrsc.org The development of highly regioselective N-1 alkylation methods is an active area of research to ensure efficient access to the desired isomer for biological evaluation. nih.gov

In the context of anticancer agents, N-1 methylation has been incorporated into various designs. A study on 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs highlighted the synthesis and evaluation of N-1 methylated indazoles for anticancer activity. doi.orgresearchgate.net

| Position | Isomer | General Trend | Influence on Properties | Ref. |

| N-1 | 1-Methyl | Often the thermodynamically more stable isomer. | Locks tautomeric form; Removes H-bond donor capability; Can enhance selectivity. | researchgate.net, nih.gov |

| N-2 | 2-Methyl | Can be the kinetically favored product under certain conditions. | Presents a different 3D profile and hydrogen bonding potential, leading to different bioactivity. | researchgate.net, nih.gov |

Role of the Nitro Group at C-7 in Modulating Biological Activity and Chemical Reactivity

The nitro group at the C-7 position is a strong electron-withdrawing group that significantly modulates the electronic properties of the entire indazole ring system. This has direct consequences for both its chemical reactivity and its biological activity.

The most well-documented example of a C-7 nitro-substituted indazole is 7-nitroindazole (B13768) (7-NI) itself. 7-NI is known as a selective inhibitor of neuronal nitric oxide synthase (nNOS) over other NOS isoforms. austinpublishinggroup.comwikipedia.orgmedchemexpress.com This selectivity is critical, as nNOS is implicated in various neurological processes. The presence of the nitro group at the 7-position is crucial for this inhibitory activity. austinpublishinggroup.comnih.gov The mechanism of inhibition is related to its ability to interact with the heme cofactor of the enzyme. wikipedia.org

The electron-withdrawing nature of the C-7 nitro group also influences the reactivity of the indazole core. For instance, it affects the acidity of the N-H proton in the parent 1H-indazole and can influence the regioselectivity of reactions like N-alkylation. Studies have shown that indazoles with an electron-withdrawing group at the C-7 position, such as a nitro or carboxylate group, can exhibit a strong preference for N-2 alkylation under certain conditions, contrasting with the typical preference for N-1 substitution. nih.gov This highlights the interplay between substituents in directing the chemical behavior of the scaffold. Theoretical studies on alkyl nitroindazoles indicate that they tend to act as electrophiles, with the nitro group's oxygen atoms being predicted as reactive sites. jmaterenvironsci.com

| Position | Substituent | Influence on Properties | Documented Bioactivity Example | Ref. |

| C-7 | Nitro (NO₂) | Strong electron-withdrawing group; Increases electrophilicity of the ring. | Selective inhibition of neuronal nitric oxide synthase (nNOS). | austinpublishinggroup.com, wikipedia.org, medchemexpress.com |

| C-7 | Nitro (NO₂) | Can direct N-alkylation towards the N-2 position. | Modulates chemical reactivity and synthetic outcomes. | nih.gov |

| C-4 | Nitro (NO₂) | Also a potent inhibitor of NOS activity. | Demonstrates positional importance of the nitro group. | austinpublishinggroup.com |

Exploration of Indazole as a Bioisostere in Rational Chemical Design

The indazole scaffold is frequently employed in rational chemical design as a "privileged scaffold," meaning it is capable of binding to a variety of biological targets. pharmablock.com A key strategy in its application is its use as a bioisostere for other common aromatic structures, most notably indole and phenol. pharmablock.comacs.orgnih.gov

The replacement of a phenol group with an indazole is another common and effective strategy. Phenols are often susceptible to phase II metabolism, specifically glucuronidation, which can lead to rapid clearance of a compound. Replacing the phenolic hydroxyl group with an indazole ring can block this metabolic pathway, thereby improving the pharmacokinetic profile of a drug candidate. acs.orgnih.gov Studies on GluN2B-selective NMDA receptor antagonists demonstrated that replacing a phenol with an indazole retained high binding affinity and inhibitory activity while successfully preventing glucuronidation. acs.orgnih.gov

| Scaffold | Bioisosteric Replacement For | Advantages | Ref. |

| Indazole | Indole | Provides an additional hydrogen bond acceptor site (N-2). Can improve binding affinity. | pharmablock.com, acs.org |

| Indazole | Phenol | Blocks metabolic glucuronidation, improving pharmacokinetic profile. Retains key binding interactions. | acs.org, nih.gov |

Conformational Analysis and its Implications for Structure-Activity Relationships

The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. The specific substitution pattern of this compound dictates its preferred conformation and, consequently, its potential biological interactions.

The planarity of the bicyclic indazole ring is a key feature, but the orientation of its substituents is critical. researchgate.net The N-1 methyl group fixes the tautomeric state and removes the potential for rotation or different tautomeric forms that exist in unsubstituted indazoles. nih.gov The substituents at C-3 and C-7 can influence the orientation of the molecule within a binding pocket. For example, the C-7 nitro group can cause steric hindrance and also engage in specific electronic interactions, potentially influencing the torsion angles of adjacent rotatable bonds in a larger molecule.

X-ray crystallography and computational modeling are essential tools for understanding these conformational properties. mdpi.comnih.gov For instance, X-ray structures of various (1H-indazol-1-yl)methanol derivatives show that the orientation of the substituent is influenced by the presence of a nitro group on the benzene (B151609) ring. nih.gov The torsion angle of the C-1 substituent in 7-nitroindazole derivatives differs from that in the unsubstituted parent compound. nih.gov Molecular dynamics simulations have also been used to confirm that indazole-based compounds can adopt the same binding poses and engage in similar molecular interactions as their phenolic analogs, validating their use as bioisosteres. acs.orgnih.gov A comprehensive conformational analysis is therefore essential for rationalizing observed SAR and guiding the design of new, more potent, and selective analogs.

Molecular Mechanisms of Biological Interactions of 3 Iodo 1 Methyl 7 Nitro 1h Indazole in Vitro and Preclinical Perspectives

Interactions with Specific Enzyme Systems or Receptors

The indazole scaffold is a versatile pharmacophore known to interact with various enzymes and receptors. derpharmachemica.comnih.govresearchgate.net

Studies on Inhibition or Modulation of Enzyme Activities (e.g., Tyrosine Kinases, IDO1, Nitric Oxide Synthase)

Tyrosine Kinases: Indazole derivatives are well-documented as inhibitors of protein kinases, including tyrosine kinases. nih.gov Several anticancer drugs with an indazole core, such as axitinib (B1684631) and pazopanib, function as tyrosine kinase inhibitors. nih.govresearchgate.net The indazole ring serves as a crucial structural motif for binding to the ATP-binding pocket of these enzymes. nih.gov Research on various substituted indazoles has demonstrated their potential to inhibit receptor tyrosine kinases like VEGFR-2, which is involved in angiogenesis. nih.govresearchgate.netbiotech-asia.org For instance, computational studies on indazole scaffolds have shown favorable binding affinities with VEGFR-2 enzymes. biotech-asia.org The substitution pattern on the indazole ring plays a critical role in determining the potency and selectivity of these compounds as tyrosine kinase inhibitors. nih.govnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1, an immunosuppressive enzyme, is another significant target for indazole-based compounds. nih.govnih.gov Overexpression of IDO1 is observed in many cancers, making it an attractive target for cancer immunotherapy. nih.gov Studies on 4,6-substituted-1H-indazole derivatives have identified compounds with potent IDO1 inhibitory activity in the low micromolar range in both enzymatic and cellular assays. nih.gov Some indazole derivatives have been developed as dual inhibitors of IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov

Nitric Oxide Synthase (NOS): The indazole nucleus is a feature of inhibitors of nitric oxide synthase (NOS), an enzyme with isoforms involved in various physiological and pathological processes. nih.govmdpi.com Notably, 7-nitroindazole (B13768) is a known selective inhibitor of neuronal nitric oxide synthase (nNOS). researchgate.net The crystal structure of endothelial NOS (eNOS) in complex with 3-bromo-7-nitroindazole (B43493) has revealed that the inhibitor binds at the substrate-binding site, leading to a conformational change that disrupts the enzyme's function. nih.govresearchgate.net This highlights the potential for nitro-substituted indazoles to act as potent NOS inhibitors.

Insights into Binding Modes and Active Site Interactions through Computational Methods (e.g., Molecular Docking)

Molecular docking studies have been instrumental in understanding the binding modes of substituted indazoles with their target enzymes. These studies often reveal key interactions between the indazole scaffold and amino acid residues in the active site. For example, docking studies of indazole derivatives with the aromatase enzyme, a target in breast cancer, have shown that these compounds can form hydrogen bonds with key residues like Arg115. derpharmachemica.com Similarly, docking studies with VEGFR-2 have indicated that indazole scaffolds can effectively fit into the ATP-binding pocket. biotech-asia.org In the case of tubulin inhibitors, molecular modeling has shown that indazole derivatives can bind to the colchicine (B1669291) site of β-tubulin, forming hydrogen bonds and hydrophobic interactions that disrupt microtubule dynamics. nih.govrsc.org

Modulation of Cellular Pathways and Processes (In Vitro)

The enzymatic inhibitory activities of indazole derivatives translate into the modulation of various cellular pathways and processes, particularly in the context of cancer.

Impact on Specific Cellular Targets

A significant cellular target for some indazole derivatives is tubulin. nih.govacs.org These compounds can act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. nih.govacs.org This interaction disrupts the formation of the mitotic spindle, a critical structure for cell division. The inhibition of tubulin polymerization leads to an arrest of the cell cycle, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death). nih.govacs.orgnih.gov The antiproliferative activity of these indazole derivatives is often potent, with some compounds showing IC50 values in the nanomolar range against various cancer cell lines. nih.govacs.org

Investigations in Cellular Models (e.g., murine leukemia cells, human cancer cell lines)

While specific data for 3-Iodo-1-methyl-7-nitro-1H-indazole is sparse, there is a vendor-supplied report indicating it is an L1210 murine leukemia cell cycle inhibitor that acts at the G2/M phase. However, primary research to confirm this is not publicly available. The L1210 cell line is a widely used model in cancer research, and many antimitotic agents have been shown to induce G2/M arrest in these cells. nih.govresearchgate.netnih.gov

Substituted indazoles have been evaluated in a variety of human cancer cell lines and have demonstrated significant antiproliferative activity. nih.govmdpi.comnih.gov For instance, certain 3-amino-1H-indazole-1-carboxamides have shown potent activity against a panel of 60 human cancer cell lines, causing a block in the G0-G1 phase of the cell cycle. nih.gov Other indazole derivatives have exhibited significant antiproliferative effects against ovarian (A2780) and lung (A549) cancer cell lines, inducing apoptosis in a dose-dependent manner and causing cell cycle arrest in the G2/M phase. nih.gov

Future Research Directions and Unexplored Avenues for 3 Iodo 1 Methyl 7 Nitro 1h Indazole

Development of Novel and Sustainable Synthetic Routes

While the synthesis of the indazole core is well-established, the specific synthesis of 3-iodo-1-methyl-7-nitro-1H-indazole is not prominently documented, presenting an immediate area for research. Future efforts should focus on developing efficient, scalable, and environmentally benign synthetic routes.

One promising approach is the application of flow chemistry . acs.orgresearchgate.netclockss.orgacs.org This technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and greater scalability. acs.org A continuous-flow process could be designed for the multi-step synthesis of this compound, potentially starting from readily available precursors like 2-fluoro- or 2-chlorobenzaldehydes and methylhydrazine. acs.orgclockss.org

Another avenue for sustainable synthesis lies in biocatalysis . While the enzymatic synthesis of indazoles is still a nascent field, the use of nitroreductases to trigger indazole formation from 2-nitrobenzylamine derivatives has been demonstrated. Exploring enzymatic pathways for the synthesis of nitroindazoles could offer a green alternative to traditional chemical methods.

Furthermore, research into one-pot multicomponent reactions could streamline the synthesis of highly substituted indazoles. researchgate.net Developing a one-pot reaction that combines the formation of the indazole core with subsequent iodination and nitration would significantly improve efficiency and reduce waste.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. acs.org | Initial optimization of flow parameters. | Development of a continuous multi-step synthesis protocol. |

| Biocatalysis | Environmentally friendly, mild reaction conditions. | Limited availability of suitable enzymes. | Screening and engineering of enzymes for specific transformations. |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. researchgate.net | Controlling regioselectivity and compatibility of reagents. | Design of novel multicomponent reaction cascades. |

Advanced Functionalization Strategies for Diverse Chemical Applications

The presence of the iodine atom at the C3 position makes this compound an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. chim.itmdpi.com

Future research should explore a range of palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, to introduce aryl, vinyl, alkynyl, and amino moieties, respectively. mdpi.comresearchgate.net These reactions would generate a library of novel indazole derivatives for biological screening. The use of ferrocene-based palladium complexes has shown promise in the Suzuki-Miyaura coupling of 3-iodo-1H-indazole and could be explored for this specific compound. mdpi.com

Beyond traditional cross-coupling, C-H activation represents a powerful tool for the direct functionalization of the indazole core. researchgate.netbits-pilani.ac.in Research has shown that the regioselectivity of C-H arylation on a 1-methyl-4-nitro-1H-indazole can be controlled by the choice of solvent and ligand. researchgate.net Similar studies on this compound could enable selective functionalization at other positions on the benzene (B151609) ring, further expanding its chemical diversity.

The development of photocatalytic functionalization methods is another exciting avenue. acs.org Visible-light-mediated reactions offer mild and sustainable conditions for a variety of transformations, including amidation and oxyalkylation. acs.orgijsdr.org Exploring the photocatalytic derivatization of the nitro group or the introduction of new functional groups could lead to novel compounds with unique properties.

Table 2: Potential Functionalization Reactions for this compound

| Reaction Type | Target Position | Potential Reagents/Catalysts | Expected Outcome |

| Suzuki-Miyaura Coupling | C3 | Arylboronic acids, Pd catalyst. mdpi.com | Introduction of aryl or heteroaryl groups. |

| Heck Coupling | C3 | Alkenes, Pd catalyst. | Introduction of vinyl groups. |

| Sonogashira Coupling | C3 | Terminal alkynes, Pd/Cu catalyst. | Introduction of alkynyl groups. |

| Buchwald-Hartwig Amination | C3 | Amines, Pd catalyst. | Introduction of amino groups. |

| C-H Arylation | C4, C5, C6 | Aryl halides, Pd catalyst. researchgate.net | Selective introduction of aryl groups at different positions. |

| Photocatalytic Amidation | C3 (post-coupling) | N-aminopyridinium salts, photocatalyst. acs.org | Conversion of other functional groups to amides. |

Deeper Mechanistic Understanding of Chemical Reactivity and Biological Action

A thorough investigation into the chemical reactivity and biological mechanisms of action of this compound and its derivatives is crucial for their rational design and application.

Computational studies , such as Density Functional Theory (DFT) calculations, can provide valuable insights into the molecule's electronic structure, reactivity, and the mechanisms of its reactions. mdpi.com These studies can help predict the regioselectivity of functionalization reactions and understand the interactions of its derivatives with biological targets.

Experimental studies are needed to elucidate the mechanism of biological activity . The nitro group in nitroaromatic compounds can be bioreduced to form reactive intermediates that can interact with cellular macromolecules. Investigating the metabolic pathways of this compound and identifying its cellular targets will be essential. The biological activities of other nitroindazole derivatives, such as their antitrichomonal, antichagasic, and antineoplastic properties, suggest that this compound could also exhibit interesting pharmacological effects. researchgate.net

Furthermore, understanding the role of the methyl and iodo substituents in modulating the biological activity is critical. The methyl group can influence the compound's lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Exploration of New Application Domains for Substituted Indazoles

The diverse library of compounds that can be generated from this compound opens up a wide range of potential applications.

In medicinal chemistry , indazole derivatives have a well-documented history of diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The structural motifs present in this compound suggest its potential as a kinase inhibitor, a class of drugs widely used in cancer therapy. nih.gov Screening a library of its derivatives against a panel of kinases could lead to the discovery of new and potent anticancer agents. The known antileishmanial activity of other nitroindazole derivatives also warrants investigation into the potential of this scaffold for treating parasitic diseases. nih.govresearchgate.net

Beyond medicine, functionalized indazoles have potential applications in materials science . The conjugated π-system of the indazole core suggests that its derivatives could be explored as organic light-emitting diodes (OLEDs), fluorescent probes, or components of other advanced materials. ijsdr.org The introduction of different functional groups can be used to tune the photophysical properties of these materials.

Finally, the catalytic potential of indazole derivatives themselves is an area worth exploring. The nitrogen atoms in the indazole ring can act as ligands for metal catalysts, and functionalized indazoles could be developed as novel catalysts for a variety of organic transformations.

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the crystal structure of 3-Iodo-1-methyl-7-nitro-1H-indazole?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key steps include:

- Data collection with a high-resolution diffractometer.

- Space group determination using SHELXT for automated structure solution .

- Refinement of anisotropic displacement parameters and validation of hydrogen bonding/stacking interactions via SHELXL .

- Compare bond lengths/angles with similar indazole derivatives (e.g., 4-nitro-7-phenylsulfonylmethyl indazole) to assess structural deviations caused by iodine substitution .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Start with 1H-indazole precursors. Introduce iodine via electrophilic substitution (e.g., using N-iodosuccinimide under controlled pH).

- Methylate the indazole nitrogen using methyl iodide in DMF with K₂CO₃ as a base .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (C18 column, UV detection at 254 nm) and mass spectrometry .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The iodine atom induces distinct deshielding in adjacent protons.

- FT-IR : Identify nitro (1520–1350 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.

- UV-Vis : Compare λₘₐₓ with nitroindazole derivatives to assess electronic effects of iodine substitution .

Advanced Research Questions

Q. How can contradictory data in pharmacological activity studies (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Perform longitudinal dose-response assays under standardized conditions (pH, temperature, cell lines).

- Apply structural equation modeling (SEM) to disentangle confounding variables (e.g., solvent effects, assay interference) .

- Use bootstrapping analysis to validate statistical robustness of activity trends (e.g., 95% confidence intervals for IC₅₀ values) .

- Cross-reference with computational docking studies to identify binding site interactions that explain potency variations .

Q. What strategies mitigate isomer formation during synthesis?

- Methodological Answer :

- Optimize reaction kinetics: Lower temperature (0–5°C) during iodination to reduce byproduct formation.

- Employ chiral catalysts (e.g., BINOL-derived ligands) for stereoselective methylation.

- Monitor reaction progress in real-time using inline FT-IR or Raman spectroscopy .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density around the iodine atom.

- Simulate transition states for Suzuki-Miyaura coupling to evaluate steric/electronic barriers.

- Validate predictions with experimental kinetic studies (e.g., varying Pd catalysts, bases) .

Q. What protocols ensure stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS.

- Store in amber vials under argon at –20°C to prevent photolytic deiodination and nitro group reduction .

Contradiction Analysis in Research Data

Q. How should researchers address discrepancies between theoretical and experimental crystal packing data?

- Methodological Answer :

- Re-examine refinement parameters in SHELXL (e.g., twin laws, extinction correction) .

- Compare experimental packing motifs with simulated structures from Mercury CSD software.

- Probe temperature-dependent crystallography to identify dynamic disorder effects .

Q. What statistical approaches validate the reproducibility of biological activity data across labs?

- Methodological Answer :

- Implement inter-laboratory round-robin tests with blinded samples.

- Use mixed-effects models to account for lab-specific variances (e.g., equipment calibration, technician bias).

- Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and assay precision .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.